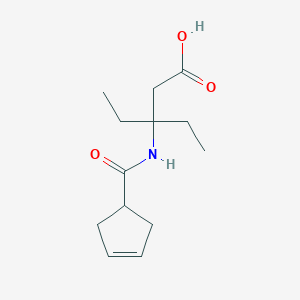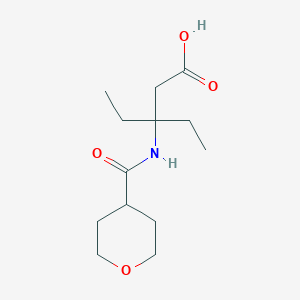![molecular formula C16H14BrNO4S B6663789 3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663789.png)
3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid is a complex organic compound featuring a thiophene ring substituted with a bromophenyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Coupling with Oxolane: The brominated thiophene is coupled with an oxolane derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The thiophene ring can participate in π-π stacking interactions, while the bromophenyl group can engage in halogen bonding .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-bromo-3-thiophenecarboxylic acid and 5-bromo-2-thiophenecarboxylic acid share the thiophene core but differ in their substituents.
Indole Derivatives: Indole-based compounds such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives exhibit similar biological activities.
Uniqueness
3-[[5-(4-Bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid is unique due to the combination of the thiophene ring with a bromophenyl group and an oxolane ring, providing a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-[[5-(4-bromophenyl)thiophene-2-carbonyl]amino]oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO4S/c17-11-3-1-10(2-4-11)12-5-6-13(23-12)14(19)18-16(15(20)21)7-8-22-9-16/h1-6H,7-9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXXIOLTXRUIOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)NC(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethyl-3-[(2-methyl-1,3-dioxoisoindole-5-carbonyl)amino]pentanoic acid](/img/structure/B6663715.png)
![3-Ethyl-3-[(2-methylfuran-3-carbonyl)amino]pentanoic acid](/img/structure/B6663728.png)
![3-[[1-(Dimethylcarbamoyl)piperidine-4-carbonyl]amino]-3-ethylpentanoic acid](/img/structure/B6663736.png)

![3-Ethyl-3-[[1-(2-phenylacetyl)piperidine-3-carbonyl]amino]pentanoic acid](/img/structure/B6663748.png)
![3-[[2-[3-(Trifluoromethyl)phenoxy]acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663754.png)
![3-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663770.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663777.png)
![3-[3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoylamino]oxolane-3-carboxylic acid](/img/structure/B6663780.png)
![3-[[3-[(3-Fluorophenoxy)methyl]benzoyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663795.png)
![3-[[1-(2-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663805.png)
![3-[[2-(2-Phenoxyethoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663810.png)
![3-[[2-(2-Chlorophenyl)-1,3-thiazole-4-carbonyl]amino]oxolane-3-carboxylic acid](/img/structure/B6663825.png)
